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Compound of Interest

Compound Name: Dodecanediamide

CAS No.: 6224-99-3

Cat. No.: B1620465 Get Quote

Introduction & Scope
Dodecanediamide (1,12-dodecanediamide) is the primary diamide derivative of

dodecanedioic acid (DDDA). Unlike its parent dicarboxylic acid, which is a critical monomer for

Nylon 6,12, the diamide serves as a specialized intermediate in the synthesis of gemini

surfactants, high-performance lubricants, and as a slip agent in polymer processing.

The conversion of the

carboxylic acid functionality to the primary amide presents specific challenges due to the
molecule's aliphatic hydrophobicity and high melting point. This Application Note details two
distinct synthetic routes:

The Acid Chloride Route (Method A): The "Gold Standard" for research-grade purity, utilizing

thionyl chloride (

) activation.

The Urea Melt Route (Method B): A solvent-free, atom-economical approach suitable for

scale-up, though requiring more rigorous purification.
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The direct reaction between a carboxylic acid and ammonia is thermodynamically disfavored at

ambient temperatures due to the formation of stable ammonium carboxylate salts (

), which act as an energetic sink. To drive amidation, the hydroxyl group of the acid must be
converted into a superior leaving group.

2.1 Activation Pathway Analysis
Method A (Acyl Halide): Uses

to convert the

(poor leaving group) to

(excellent leaving group). The reaction is catalyzed by N,N-Dimethylformamide (DMF) via the
Vilsmeier-Haack intermediate, which is critical for sterically hindered or long-chain substrates
where reaction kinetics are sluggish.

Method B (Thermal Dehydration): Relies on high temperatures (>160°C) to dehydrate the

ammonium salt or react with isocyanic acid generated in situ from urea decomposition.
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Fig 1. General activation strategy for converting Dodecanedioic Acid to Dodecanediamide.

Protocol A: The Acid Chloride Method (Standard)
Objective: Synthesis of high-purity (>99%) Dodecanediamide for analytical standards or

pharmaceutical screening.

3.1 Reagents & Equipment
Substrate: Dodecanedioic acid (DDDA), >98%.
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Activator: Thionyl Chloride (

), ReagentPlus grade.

Catalyst: N,N-Dimethylformamide (DMF), anhydrous.

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Ammonia Source: Ammonium hydroxide (28-30%

) or anhydrous

gas.

Safety: Fume hood required.

releases

and

.[1][2]

3.2 Step-by-Step Procedure
Step 1: Acid Chloride Formation

Setup a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a

drying tube (

) or

inlet.

Charge the flask with 10.0 g (43.4 mmol) of Dodecanedioic acid.

Add 50 mL of Toluene. Note: Toluene is preferred over DCM for its higher boiling point,

ensuring complete conversion of the long aliphatic chain.

Add 5 drops of DMF. Critical: DMF acts as a nucleophilic catalyst, forming a reactive

chloroiminium species that attacks the acid faster than
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alone.

Add 9.5 mL (130 mmol, ~3 eq) of Thionyl Chloride dropwise via an addition funnel to control

gas evolution (

).

Heat to reflux (

) for 3 hours.

Endpoint: The suspension will turn into a clear, yellow solution, indicating the conversion of

the solid acid to the liquid acid chloride.

Evaporation: Cool to room temperature. Remove excess

and solvent under reduced pressure (rotary evaporator). Tip: Add fresh toluene and re-
evaporate twice ("azeotropic strip") to remove trace thionyl chloride.

Step 2: Amidation (Schotten-Baumann Conditions)

Redissolve the crude dodecanedioyl dichloride (yellow oil) in 30 mL of dry THF or Dioxane.

Prepare a beaker containing 100 mL of concentrated Ammonium Hydroxide (

), cooled to

in an ice bath.

Addition: Slowly add the acid chloride solution to the stirring ammonia solution.

Observation: An immediate white precipitate (Dodecanediamide) will form. The reaction is

highly exothermic; maintain temperature

to prevent hydrolysis back to the acid.

Stir for 1 hour at room temperature to ensure complete reaction.

Step 3: Isolation
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Filter the white solid using a Buchner funnel.

Wash copiously with water (3 x 50 mL) to remove ammonium chloride salts.

Wash with cold ethanol (1 x 20 mL) to remove unreacted organic impurities.

Dry in a vacuum oven at

overnight.

Protocol B: The Urea Melt Method (Green/Scalable)
Objective: Solvent-free synthesis suitable for larger batches where trace biuret impurities are

acceptable or removable.

4.1 Reagents
Dodecanedioic acid (DDDA).

Urea (Prilled or powder).

4.2 Procedure
Mixing: In a mortar, grind 10.0 g (43.4 mmol) of DDDA and 6.5 g (108 mmol, 2.5 eq) of Urea

into a fine homogeneous powder.

Heating: Transfer the mixture to a round-bottom flask equipped with a wide-bore air

condenser (to prevent clogging from sublimate).

Place the flask in an oil bath pre-heated to 170°C.

Reaction: The mixture will melt. Evolution of

and

(gas) will be observed.

Mechanism:[3][4][5][6][7][8][9] Urea decomposes to isocyanic acid (

) and
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. The acid reacts with

to form the amide and

.

Maintain temperature at 170-180°C for 2 hours. The mixture will eventually solidify as the

product (MP ~185°C) forms.

Workup: Cool to room temperature. The resulting solid is a hard cake.

Pulverize the cake and boil in 200 mL water for 30 minutes. This dissolves unreacted urea

and cyanuric acid byproducts.

Filter hot. The insoluble residue is the crude Dodecanediamide.

Purification & Characterization
The crude product from either method requires purification to meet analytical standards.

Recrystallization Protocol:

Solvent: Glacial Acetic Acid (Best recovery) or Ethanol/DMF mixture (80:20).

Method: Dissolve crude solid in boiling acetic acid (~10 mL/g). Filter hot to remove

insolubles. Allow to cool slowly to room temperature.

Yield:

Method A (

): 85-92%

Method B (Urea): 70-80%

5.1 Comparative Data Table
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Property Dodecanedioic Acid (Start)
Dodecanediamide
(Product)

Molecular Formula

MW ( g/mol ) 230.30 228.33

Physical State White Crystalline Powder White Flakes/Powder

Melting Point 127 - 129°C 184 - 189°C [1, 2]

Solubility (Water) Insoluble Insoluble

Solubility (EtOH) Soluble Sparingly Soluble (Hot)

IR Key Bands
1700

(C=O acid)

3350, 3180

(

stretch)1640

(Amide I)

5.2 Workflow Logic
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Fig 2.[10] Purification workflow for isolation of analytical grade Dodecanediamide.

Troubleshooting & Critical Control Points
Incomplete Conversion (Mono-amide formation):

Symptom:[9][10][11] Melting point depression (range 140-160°C).

Cause: Insufficient

reflux time or moisture ingress during the acid chloride stage.
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Fix: Ensure the acid chloride formation step runs until the solution is perfectly clear. Use a

drying tube.

Product Discoloration (Yellow/Brown):

Cause: Thermal degradation during the Urea melt (Method B) or presence of sulfur

impurities (Method A).

Fix: For Method B, strictly control temp <185°C. For Method A, ensure full removal of

before adding ammonia. Recrystallize from ethanol with activated charcoal.

Solubility Issues:

Dodecanediamide is significantly less soluble than the acid. Do not attempt to use pure

ethanol for recrystallization unless working with very dilute solutions; Acetic acid or DMF

are superior for recovery.

References
PubChem. (n.d.). Dodecanediamide Compound Summary. National Library of Medicine.

Retrieved from [Link]

Organic Syntheses. (1945). General methods for Acid Chlorides via Thionyl Chloride. Org.

Synth. 1945, 25, 19. Retrieved from [Link]

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic

Acids to Acid Halides. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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